molecular formula C21H22N4O3 B2601234 N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097912-95-1

N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2601234
CAS No.: 2097912-95-1
M. Wt: 378.432
InChI Key: FRNLRRIESUCPAB-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research, combining a quinoxaline heterocycle with a pyrrolidine-carboxamide scaffold. The molecular framework of this compound is structurally related to several classes of biologically active molecules. Specifically, the pyrrolidine-1-carboxamide moiety is a privileged structure in drug discovery, found in several approved therapeutics and investigational compounds for their anti-cancer properties . Furthermore, quinoxaline derivatives have been extensively investigated and identified as potent inhibitors of targets like glycogen phosphorylase, highlighting their potential application in metabolic disease research, particularly for conditions such as diabetes and obesity . This combination of structural features makes this compound a promising candidate for use as a chemical tool or lead compound in various biological assays. Researchers may explore its activity in high-throughput screens or use it to study specific signaling pathways. Its potential mechanisms of action could involve enzyme inhibition or modulation of protein-protein interactions, given the established profiles of its core components. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-16-8-6-15(7-9-16)12-23-21(26)25-11-10-17(14-25)28-20-13-22-18-4-2-3-5-19(18)24-20/h2-9,13,17H,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLRRIESUCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2.1. Amide Group

  • Hydrolysis : The carboxamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid, with potential applications in modifying bioavailability .

  • Amidation : Reaction with amines or alcohols to form substituted amides, expanding structural diversity .

2.2. Quinoxaline Moiety

  • Electrophilic Substitution : The quinoxaline ring may participate in reactions such as nitration or bromination, depending on directing groups .

  • Nucleophilic Attack : Susceptible to nucleophilic aromatic substitution under strongly activating conditions (e.g., high-temperature alkylation) .

2.3. Pyrrolidine Ring

  • Ring-Opening : Acidic or basic conditions may cleave the pyrrolidine ring, particularly if strained or activated by substituents .

  • Alkylation : Potential for further functionalization via alkylation at reactive positions .

Table 2: Functional Group Reactivity

Functional GroupReaction TypeReagents/ConditionsProduct Type
CarboxamideHydrolysisHCl/H₂O or NaOHCarboxylic acid
QuinoxalineNitrationHNO₃, H₂SO₄Nitrated quinoxaline
PyrrolidineAlkylationAlkyl halide, K₂CO₃Alkylated pyrrolidine

Characterization Techniques

  • NMR Spectroscopy : Confirms the integrity of the pyrrolidine ring, quinoxaline substituents, and amide bond .

  • IR Spectroscopy : Identifies carbonyl (amide) and ether (quinoxalin-2-yloxy) stretches.

  • Mass Spectrometry (HR-ESI-MS) : Validates molecular weight and structural purity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide. Research has demonstrated that compounds with a quinoxaline nucleus exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study investigated the synthesis of quinoxaline derivatives and their effects on cancer cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives exhibited IC50 values as low as 1.9 µg/mL, showcasing their potency compared to established chemotherapeutic agents like doxorubicin (IC50 3.23 µg/mL) .

CompoundCell LineIC50 (µg/mL)
Quinoxaline DerivativeHCT-1161.9
Quinoxaline DerivativeMCF-72.3
DoxorubicinHCT-1163.23

This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Neurological Applications

The compound also shows promise in treating neurological disorders. Quinoxaline derivatives have been studied for their neuroprotective effects and potential use in managing conditions such as schizophrenia.

Case Study: Antipsychotic Activity

In a study evaluating various quinoxaline derivatives, some compounds demonstrated significant antipsychotic activity, surpassing the efficacy of standard treatments like risperidone . This highlights the potential of this compound in addressing psychiatric disorders.

Antiviral Properties

Another area of interest is the antiviral activity of quinoxaline derivatives against viral infections. Research has indicated that certain compounds can inhibit viral replication effectively.

Case Study: Antiviral Efficacy

In experiments involving viral assays, quinoxaline-based compounds demonstrated protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations showing promising results when compared to existing antiviral agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various synthetic routes that optimize yield and bioactivity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its pharmacological properties.

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

  • Formation of the pyrrolidine core.
  • Introduction of the quinoxaline moiety.
  • Functionalization with the methoxyphenyl group.

These steps are critical in achieving the desired biological activity and pharmacokinetic profile.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, a comparison with structurally analogous compounds is critical. Below is an analysis based on substituent effects, physicochemical properties, and biological activity.

Structural Analogues

Compound A: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (from )

  • Key Differences: Core Structure: Compound A replaces the quinoxaline ring with a pyridine-morpholino scaffold. Substituents: It incorporates a trifluoroethyl group (enhancing electronegativity and metabolic resistance) and a hydroxypropan-2-yl amino moiety (improving solubility). Solid-State Forms: Patent data highlights crystalline polymorphs and salt forms (e.g., hydrochloride), which enhance stability and bioavailability .

Compound B: N-[(4-Chlorophenyl)methyl]-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

  • Key Differences: Aromatic System: Quinoline replaces quinoxaline, altering π-π stacking interactions. Substituent: 4-Chlorophenyl increases electrophilicity compared to 4-methoxyphenyl.
Physicochemical Properties
Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~413.45 ~560.52 ~397.87
LogP (Predicted) 3.2 2.8 3.5
Solubility (µg/mL) 12 (pH 7.4) 45 (pH 7.4, HCl salt) 8 (pH 7.4)
Hydrogen Bond Acceptors 6 9 5

Analysis :

  • The trifluoroethyl group in Compound A reduces LogP compared to the target compound, suggesting better aqueous solubility in salt forms .
Metabolic Stability
  • The 4-methoxyphenyl group in the target compound may slow oxidative metabolism compared to Compound B’s 4-chlorophenyl group.
  • Compound A’s trifluoroethyl group and salt forms enhance metabolic stability, with reported plasma half-life >6 hours in murine models .

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4O3C_{21}H_{22}N_{4}O_{3} with a molecular weight of 378.43 g/mol. Its structure features a pyrrolidine ring, a quinoxaline moiety, and a methoxyphenyl group, which are crucial for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It could interact with various receptors, altering their signaling cascades, which may lead to therapeutic effects in conditions such as cancer or inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF-72.33.23
HCT-1161.93.23

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of bacterial growth pathways .

Case Studies

  • Combination Therapy : In a study involving combination therapy with doxorubicin, this compound displayed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines .
  • Animal Models : Experimental models using mice have shown that administration of this compound can significantly reduce tumor size in xenograft models, supporting its potential as an effective anticancer agent .

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